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Introduction
cis-Isolimonenol, a monoterpenoid alcohol, is a chiral molecule of significant interest in

synthetic organic chemistry and drug development. Its strategic importance lies in its role as a

key intermediate in the synthesis of various bioactive compounds, most notably cannabinoids

such as cannabidiol (CBD).[1][2] This technical guide provides a comprehensive overview of

the chemical structure, stereochemistry, and synthesis of cis-Isolimonenol, with a focus on

quantitative data and detailed experimental methodologies.

Chemical Structure and Properties
cis-Isolimonenol, systematically named (1S,4R)-p-Mentha-2,8-dien-1-ol, possesses the

chemical formula C₁₀H₁₆O and a molecular weight of approximately 152.23 g/mol .[3][4] The

structure features a cyclohexene ring substituted with a methyl group at the C1 position and an

isopropenyl group at the C4 position. The "cis" designation refers to the relative

stereochemistry of the hydroxyl group at C1 and the isopropenyl group at C4, which are on the

same side of the ring.

The absolute configuration of the naturally occurring and synthetically targeted enantiomer is

typically (1S,4R).[1][5] The stereochemistry at these two chiral centers is crucial for its utility as

a building block in asymmetric synthesis.
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Table 1: Physicochemical Properties of cis-Isolimonenol

Property Value Reference

CAS Number 22972-51-6 [3]

Molecular Formula C₁₀H₁₆O [3][4]

Molecular Weight 152.23 g/mol [4]

IUPAC Name
(1S,4R)-1-methyl-4-(prop-1-en-

2-yl)cyclohex-2-en-1-ol
[4]

Boiling Point 216.8 °C at 760 mmHg

Melting Point 18 °C

Flash Point 87 °C

InChI Key
MKPMHJQMNACGDI-

VHSXEESVSA-N

Stereochemistry
The stereochemical integrity of cis-Isolimonenol is paramount for its application in the

synthesis of stereospecific target molecules. The two stereocenters at C1 and C4 give rise to

the (1S,4R) and (1R,4S) enantiomers. The specific spatial arrangement of the hydroxyl and

isopropenyl groups dictates the molecule's three-dimensional shape and its reactivity in

subsequent chemical transformations. The (1S,4R) enantiomer is a key precursor for the

synthesis of (-)-Δ⁹-trans-6a,10a-tetrahydrocannabinol (THC) and other cannabinoids.

Synthesis of cis-Isolimonenol
The most common synthetic route to cis-Isolimonenol starts from the readily available

monoterpene, (+)-(R)-limonene. The synthesis involves the epoxidation of limonene followed

by the rearrangement of the resulting limonene epoxide.

Experimental Protocol: Synthesis of cis-Isolimonenol
from (+)-(R)-Limonene
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Step 1: Epoxidation of (+)-(R)-Limonene

A detailed protocol for the Jacobsen asymmetric epoxidation of R-(+)-limonene can be followed

to produce the cis-1,2-limonene epoxide with high diastereomeric excess.

Materials: R-(+)-limonene, Jacobsen's catalyst, an axial ligand (e.g., N-methylmorpholine N-

oxide), m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium

bicarbonate solution, water, anhydrous sodium sulfate.

Procedure:

To a solution of R-(+)-limonene (10 mmol), Jacobsen's catalyst (0.5 mmol), and the axial

ligand (30 mmol) in 30 mL of DCM, add a solution of m-CPBA (16 mmol) in 30 mL of DCM

dropwise at 0°C.

Stir the resulting mixture vigorously at 0°C for 10 hours.

Monitor the reaction progress by GC-MS.

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

Purify the residue by column chromatography to obtain the cis-1,2-limonene epoxide as a

colorless oil.

Step 2: Rearrangement of cis-Limonene Epoxide to cis-Isolimonenol

The rearrangement of the epoxide to the allylic alcohol can be achieved using a suitable

catalyst. While various methods exist, one reported procedure involves the use of metatitanic

acid.[6]

Materials: cis-1,2-limonene epoxide, metatitanic acid catalyst, suitable solvent (e.g., toluene).

Procedure:

Dissolve the cis-1,2-limonene epoxide in the solvent.
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Add the metatitanic acid catalyst to the solution.

Heat the reaction mixture under controlled conditions, monitoring the progress by TLC or

GC.

Upon completion, filter the catalyst and remove the solvent under reduced pressure.

Purify the crude product by column chromatography to yield pure cis-Isolimonenol.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation

and confirmation of cis-Isolimonenol.

While a complete, experimentally-derived high-resolution 1H and 13C NMR data table with

assigned chemical shifts and coupling constants for cis-Isolimonenol is not readily available in

the public domain literature reviewed, typical chemical shift ranges for key protons and carbons

can be inferred from its structure and related compounds.[7][8]

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for cis-Isolimonenol
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Atom
¹H Chemical Shift
(ppm)

¹³C Chemical Shift
(ppm)

Notes

C1-OH
Variable (broad

singlet)
-

Dependent on

concentration and

solvent

C1-CH₃ ~1.2-1.3 (s) ~25-30

C2-H ~5.6-5.8 (d) ~125-135 Olefinic proton

C3-H ~5.4-5.6 (d) ~120-130 Olefinic proton

C4-H ~2.5-2.7 (m) ~40-45

C5-H₂ ~1.8-2.2 (m) ~30-35

C6-H₂ ~1.6-2.0 (m) ~25-30

C8=C(CH₃)₂ ~4.7 (s, 2H)
~145-150 (C8), ~110-

115 (C9)

Exocyclic methylene

protons

C8-C(CH₃)₂ ~1.7 (s, 3H) ~20-25 (C10)

Note: These are estimated values and may vary depending on the solvent and experimental

conditions.

Biological Significance and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing specific signaling

pathways modulated by cis-Isolimonenol itself. Its primary biological relevance is as a

precursor to other bioactive molecules.[1] Monoterpenoid alcohols, as a class, are known to be

involved in various biological processes, including microbial metabolism and as components of

essential oils with diverse physiological effects.[9][10][11] The biosynthesis of monoterpenoids

in organisms proceeds through the mevalonate (MVA) or methylerythritol phosphate (MEP)

pathways to generate isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP),

which are then converted to geranyl diphosphate (GPP), the precursor to a wide array of

monoterpenes.[11] For instance, the biosynthesis of menthol involves the cyclization of GPP to

limonene, followed by hydroxylation and subsequent enzymatic steps.[12]
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Further research is required to elucidate any direct biological activities and signaling

interactions of cis-Isolimonenol.

Logical Workflow for Synthesis and
Characterization
The following diagram illustrates the logical workflow from starting material to the final

characterized product.

Starting Material

Synthesis

Intermediate Final Product

Characterization

(+)-(R)-Limonene

Asymmetric Epoxidation
(Jacobsen Catalyst, m-CPBA)

cis-1,2-Limonene Epoxide

Epoxide Rearrangement
(Metatitanic Acid)

cis-Isolimonenol

NMR Spectroscopy
(¹H, ¹³C) GC-MS Purity Analysis (e.g., HPLC)

Click to download full resolution via product page

Synthesis and Characterization Workflow

Chemical Structure Diagram
The following diagram illustrates the chemical structure of (1S,4R)-cis-Isolimonenol.

(1S,4R)-cis-Isolimonenol Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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